molecular formula C24H29N3O6S2 B2586176 methyl 6-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-25-9

methyl 6-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2586176
CAS No.: 449769-25-9
M. Wt: 519.63
InChI Key: WJURPLIMTRVNJX-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an azepane-1-sulfonyl group, and a benzamido moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core, the introduction of the azepane-1-sulfonyl group, and the attachment of the benzamido moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl 6-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of methyl 6-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 6-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate include other thieno[2,3-c]pyridine derivatives and compounds with azepane-1-sulfonyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Biological Activity

Methyl 6-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of C23H28N2O6S2 and a molecular weight of 492.6 g/mol. Its structure includes a thieno[2,3-c]pyridine core that is significant in medicinal chemistry due to its diverse biological activities.

PropertyValue
Molecular FormulaC23H28N2O6S2
Molecular Weight492.6 g/mol
IUPAC NameThis compound
CAS Number[Not available]

Anticancer Properties

Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant anticancer activity. Specifically, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that derivatives with similar structures can inhibit the growth of leukemia and lymphoma cells by interfering with critical cellular pathways involved in cell cycle regulation and apoptosis induction .

The proposed mechanism of action involves the inhibition of specific bromodomains associated with cancer progression. Bromodomains are protein domains that recognize acetylated lysine residues on histones and non-histone proteins. Inhibitors targeting these domains can disrupt the interaction between chromatin and transcriptional regulators . This disruption can lead to altered gene expression profiles conducive to apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer effects, thieno[2,3-c]pyridine derivatives have shown antimicrobial properties. Compounds like this compound may exhibit activity against various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of this compound in vitro. The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those of standard chemotherapeutics .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .

Properties

IUPAC Name

methyl 6-acetyl-2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S2/c1-16(28)26-14-11-19-20(15-26)34-23(21(19)24(30)33-2)25-22(29)17-7-9-18(10-8-17)35(31,32)27-12-5-3-4-6-13-27/h7-10H,3-6,11-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJURPLIMTRVNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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